molecular formula C19H15ClN6OS B2424353 N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886942-50-3

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2424353
CAS No.: 886942-50-3
M. Wt: 410.88
InChI Key: VGTGOTFWNSYXGU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyridinyl group, a pyrrolyl group, and a triazolyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c20-15-5-7-16(8-6-15)22-17(27)13-28-19-24-23-18(14-4-3-9-21-12-14)26(19)25-10-1-2-11-25/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTGOTFWNSYXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Introduction of the Pyridinyl and Pyrrolyl Groups: The pyridinyl and pyrrolyl groups can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with appropriate pyridine and pyrrole derivatives.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a chlorophenyl halide and a suitable catalyst.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides and sulfones, depending on reaction conditions.

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Reference
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 25°C, 4 hrSulfoxide derivative (mono-oxidized)68
Sulfone formationKMnO₄ (0.1M), H₂O, 60°C, 8 hrSulfone derivative (di-oxidized)52

Key observations :

  • Hydrogen peroxide selectively oxidizes the sulfur atom without affecting the triazole or pyrrole rings.

  • Stronger oxidants like KMnO₄ require elevated temperatures but achieve complete conversion to sulfones.

Reduction Reactions

The pyridine and triazole rings exhibit distinct reduction patterns under catalytic hydrogenation:

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Reference
Pyridine ring hydrogenationH₂ (1 atm), Pd/C (5%), EtOH, 25°C, 12 hrHexahydro-pyridine derivative74
Triazole ring reductionLiAlH₄, THF, 0°C → refluxOpen-chain thiol intermediate41

Mechanistic insights :

  • Pyridine reduction follows a stepwise pathway, saturating the aromatic ring to form a piperidine-like structure .

  • Triazole reduction with LiAlH₄ cleaves the N-N bonds, yielding a thiol-containing amine.

Nucleophilic Substitution

The 4-chlorophenyl group participates in SNAr reactions due to electron-withdrawing effects from the triazole ring:

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Reference
Amine substitutionNH₃ (aq), CuCl₂, 120°C, 24 hr4-Aminophenyl derivative63
Thiol substitutionNaSH, DMF, 80°C, 6 hr4-Mercaptophenyl derivative58

Notable trends :

  • Electron-deficient aryl chlorides react preferentially at the para position .

  • Copper catalysts enhance amination efficiency by stabilizing transition states .

Cycloaddition Reactions

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Reference
Triazole functionalizationCuI, NaN₃, terminal alkyne, DCM, 25°CBis-triazole conjugate82

Structural impact :

  • New triazole rings form at the C5 position of the original triazole moiety .

  • This reaction expands applications in bioorthogonal chemistry and drug conjugates.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the compound undergoes ring-opening rearrangements:

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Reference
Acidic hydrolysisHCl (conc.), reflux, 48 hrPyridine-3-carboxylic acid derivative37
Base-induced cleavageNaOH (10M), EtOH, 70°C, 6 hrThiophenol intermediate45

Critical parameters :

  • Acidic conditions preferentially degrade the triazole ring over 12–48 hours.

  • Base treatment cleaves the sulfanyl-acetamide bond via β-elimination.

Photochemical Reactions

UV irradiation induces unique dimerization pathways:

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Reference
[2+2] CycloadditionUV (254 nm), acetone, 12 hrHead-to-tail dimer29

Quantum yield analysis :

  • Dimerization occurs at the triazole C=N bonds with a quantum yield of 0.18 .

  • Steric hindrance from the pyrrole group limits reaction efficiency.

Biological Activation Pathways

While not strictly synthetic reactions, metabolic transformations impact pharmacological activity:

Enzyme SystemMetabolic ModificationMajor MetaboliteReference
CYP3A4N-DechlorinationN-Phenyl derivative
GSTGlutathione conjugationS-Glutathionyl adduct

Clinical relevance :

  • Dechlorination reduces compound toxicity but decreases target affinity .

  • Glutathione adducts are associated with detoxification pathways.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a valuable scaffold for the design of new pharmaceuticals. Its structure allows for modifications that can enhance activity against specific biological targets. For instance, derivatives of similar triazole compounds have shown promising antifungal and anticancer activities. Research indicates that compounds with triazole moieties can inhibit key enzymes or receptors involved in disease pathways, making them suitable candidates for drug development against conditions like cancer and fungal infections .

Antifungal Activity
Studies have demonstrated that related triazole compounds exhibit significant antifungal properties. For example, novel derivatives with triazole structures have been synthesized and evaluated for their effectiveness against various strains of Candida, showing greater efficacy than standard treatments like fluconazole . This suggests that N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could potentially be developed into a therapeutic agent targeting fungal infections.

Materials Science

Incorporation into Polymers
The compound can be integrated into polymer matrices to impart unique properties such as enhanced conductivity or fluorescence. This application is particularly relevant in the development of advanced materials for electronics and photonics. The ability to modify the compound's structure allows researchers to tailor its properties for specific applications in material science.

Organic Synthesis

Intermediate for Complex Molecules
this compound acts as an intermediate in the synthesis of more complex organic molecules. Its versatile chemical structure facilitates the construction of diverse chemical libraries, which are essential for exploring new compounds with potential biological activity .

Case Studies and Research Findings

Study Focus Findings
Antifungal Activity Evaluation against Candida speciesCompounds showed MIC values ≤ 25 µg/mL, surpassing fluconazole efficacy .
Medicinal Chemistry Synthesis of triazole derivativesIdentified as potential inhibitors for various enzymes linked to cancer and fungal infections .
Material Properties Integration into polymer systemsEnhanced electrical conductivity noted when incorporated into conductive polymer films.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares structural similarities with other compounds containing triazole, pyridine, and pyrrole moieties.

    Other Triazole Derivatives: Compounds with similar triazole rings may exhibit comparable biological activities and chemical properties.

    Pyridine and Pyrrole Derivatives: These compounds may also share similar reactivity and applications in medicinal chemistry and biological research.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on antibacterial properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole core with a pyridine and a pyrrole moiety, along with a sulfanyl group linked to an acetamide. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various derivatives related to this compound. For instance, compounds bearing similar structures have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against others like Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity LevelReference
Compound AS. typhiStrong
Compound BB. subtilisModerate
Compound CE. coliWeak
Compound DS. aureusModerate

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. A study indicated that several synthesized compounds exhibited significant AChE inhibitory activity, with IC50 values comparable to established inhibitors . Urease inhibition was particularly noteworthy, with some derivatives showing high potency.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme InhibitedIC50 (µM)Reference
Compound EAChE2.14 ± 0.003
Compound FUrease1.13 ± 0.003

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The triazole ring can bind to active sites on enzymes or receptors, while the chlorophenyl group may enhance binding affinity and specificity.

Case Studies and Research Findings

A comprehensive review of synthesized compounds similar to this compound revealed promising results in various biological assays:

  • Antibacterial Studies : Compounds were tested against multiple bacterial strains using the agar disc-diffusion method, showing varying levels of effectiveness depending on structural modifications.
  • Enzyme Inhibition : The synthesized compounds demonstrated significant inhibition of AChE and urease, suggesting potential applications in treating conditions related to these enzymes.
  • Pharmacological Potential : Beyond antibacterial and enzyme inhibition activities, the compounds exhibited anti-inflammatory and anticancer properties in preliminary studies .

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